molecular formula C7H12Cl2O2 B14420684 Chloromethyl 3-chlorohexanoate CAS No. 80418-54-8

Chloromethyl 3-chlorohexanoate

Cat. No.: B14420684
CAS No.: 80418-54-8
M. Wt: 199.07 g/mol
InChI Key: FWVZTAJOBMVDDT-UHFFFAOYSA-N
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Description

Chloromethyl 3-chlorohexanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . It is a chlorinated ester, which means it contains both chlorine and ester functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 3-chlorohexanoate can be synthesized through the chloromethylation of 3-chlorohexanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-chlorohexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Hydrolysis: The ester group can be hydrolyzed to form 3-chlorohexanoic acid and methanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would produce an amide.

    Hydrolysis: The major products are 3-chlorohexanoic acid and methanol.

Scientific Research Applications

Chloromethyl 3-chlorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 3-chlorohexanoate involves its reactivity due to the presence of the chloromethyl and ester groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 3-chloropropanoate
  • Chloromethyl 3-chlorobutanoate
  • Chloromethyl 3-chloropentanoate

Uniqueness

Chloromethyl 3-chlorohexanoate is unique due to its specific chain length and the presence of both chloromethyl and ester groups. This combination of functional groups and chain length provides distinct reactivity and applications compared to similar compounds .

Properties

CAS No.

80418-54-8

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

chloromethyl 3-chlorohexanoate

InChI

InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3

InChI Key

FWVZTAJOBMVDDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OCCl)Cl

Origin of Product

United States

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